6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
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Overview
Description
6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the coupling of the thiazole derivative with hexanoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-({[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid.
Reduction: Formation of 6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl group are believed to play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-({[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
- 6-({[2-(4-Methylphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
- 6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
Uniqueness
The presence of the methoxy group in 6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structural feature may contribute to its distinct pharmacological profile and applications.
Properties
Molecular Formula |
C18H22N2O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-[[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-12-16(17(23)19-11-5-3-4-6-15(21)22)25-18(20-12)13-7-9-14(24-2)10-8-13/h7-10H,3-6,11H2,1-2H3,(H,19,23)(H,21,22) |
InChI Key |
WZWFLTSTKWXIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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